molecular formula C17H20N2O5S B6395459 5-(4-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid CAS No. 1261990-01-5

5-(4-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid

Cat. No.: B6395459
CAS No.: 1261990-01-5
M. Wt: 364.4 g/mol
InChI Key: KIWSNHDAUQHVIA-UHFFFAOYSA-N
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Description

5-(4-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a t-butylsulfamoyl group attached to a phenyl ring, and a methoxy group attached to a nicotinic acid moiety

Properties

IUPAC Name

5-[4-(tert-butylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-17(2,3)19-25(22,23)13-7-5-11(6-8-13)12-9-14(16(20)21)15(24-4)18-10-12/h5-10,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWSNHDAUQHVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenylsulfamoyl Intermediate: The initial step involves the sulfonation of a phenyl ring with t-butylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Nicotinic Acid Derivative: The phenylsulfamoyl intermediate is then coupled with a nicotinic acid derivative through a Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and requires a boronic acid derivative of the nicotinic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(4-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially through competitive or non-competitive inhibition. The pathways involved may include the modulation of signal transduction pathways and the inhibition of key enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-T-Butylsulfamoylphenylboronic acid
  • 2-Methoxynicotinic acid
  • 4-T-Butylsulfamoylbenzoic acid

Uniqueness

5-(4-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid is unique due to the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of both the t-butylsulfamoyl and methoxy groups enhances its reactivity and specificity in various chemical and biological contexts.

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